molecular formula C7H4ClO3P B043517 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one CAS No. 5381-99-7

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Cat. No. B043517
CAS RN: 5381-99-7
M. Wt: 202.53 g/mol
InChI Key: BVOITXUNGDUXRW-UHFFFAOYSA-N
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Description

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a reagent used in phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates . It is also a reactive cyclic phosphitylating reagent involved in fast coupling rates and hydrolytic cleavage more readily compared to that of an acyclic analog .


Synthesis Analysis

This compound is used as a phosphitylating agent for nucleosides and carbohydrates . It is also used in the synthesis of triphosphates and 1-thiotriphosphates from alcohols . A rapid and efficient synthesis of nucleoside 5’-0-(1-thiotriphosphates), 5’-triphosphates, and 2’,3’-cyclophosphorothioates has been reported using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is C7H4ClO3P . The SMILES string representation is ClP1OC(=O)c2ccccc2O1 . The InChI key is BVOITXUNGDUXRW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a reagent, 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates . It is also a reactive cyclic phosphitylating reagent involved in fast coupling rates and hydrolytic cleavage .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 36-40 °C (lit.) . It has a boiling point of 127-128 °C/11 mmHg (lit.) . It is soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide .

Scientific Research Applications

  • Phosphorylation and Phosphitylation of Alcohols

    • Field : Organic Chemistry
    • Application : This compound is used as a reagent in the phosphorylation and phosphitylation of alcohols .
    • Method : The specific method of application or experimental procedures would depend on the specific alcohol being used and the desired outcome of the reaction. Typically, the alcohol and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
    • Results : The result of this application would be the phosphorylated or phosphitylated alcohol .
  • Formation of H-Phosphonates

    • Field : Organic Chemistry
    • Application : This compound is used in the formation of H-phosphonates .
    • Method : The specific method of application or experimental procedures would depend on the specific reactants being used and the desired outcome of the reaction. Typically, the reactants and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
    • Results : The result of this application would be the formation of H-phosphonates .
  • Synthesis of Nucleoside Triphosphates

    • Field : Biochemistry
    • Application : This compound is used to synthesize nucleoside triphosphates by treating with acyl protected nucleoside .
    • Method : The specific method of application or experimental procedures would depend on the specific nucleoside being used and the desired outcome of the reaction. Typically, the nucleoside and the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one would be combined under controlled conditions to allow the reaction to occur .
    • Results : The result of this application would be the synthesis of nucleoside triphosphates .

Safety And Hazards

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

Given its role in the phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates, this compound has potential applications in the synthesis of nucleotides . It could also be used to synthesize nucleoside triphosphates by treating with acyl-protected nucleoside .

properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285003
Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

CAS RN

5381-99-7
Record name 5381-99-7
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Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
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2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
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Citations

For This Compound
313
Citations
J Ludwig, F Eckstein - The Journal of Organic Chemistry, 1989 - ACS Publications
2-Chloro-4fl-l, 3, 2-benzodioxaphosphorin-4-one phosphitylates the S'-hydroxy group of a nucleoside to form an intermediate (2), which on subsequent reaction with pyrophosphate …
Number of citations: 552 pubs.acs.org
AS Fowler, KN Tiwari, SR Campbell… - … Nucleotides and Nucleic …, 2005 - Taylor & Francis
N 4 -Acetyl-1-(2, 3-di-O-acetyl-4-thio-β-D-arabinofuranosyl)cytosine (2) was synthesized in three steps from 1-(4-thio-β-D-arabinofuranosyl)cytosine (1). The reaction of this partially …
Number of citations: 2 www.tandfonline.com
BK Krzyzanowska, K He, A Hasan, BR Shaw - Tetrahedron, 1998 - Elsevier
A new class of nucleotides, with one of the two non-bridging oxygens at α-phosphorus replaced by a borane (BH 3 ) group, has shown potential applications in DNA sequencing. We …
Number of citations: 47 www.sciencedirect.com
K He, A Hasan, B Krzyzanowska… - The Journal of organic …, 1998 - ACS Publications
Nucleoside boranophosphates, in which one of the phosphate oxygens is replaced by a borane group, are isoionic and isoelectronic analogues of naturally occurring nucleotides. …
Number of citations: 132 pubs.acs.org
K Ranganathan - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 5381‐99‐7 ] C 7 H 4 ClO 3 P (MW 202.54) InChI = 1S/C7H4ClO3P/c8‐12‐10‐6‐4‐2‐1‐3‐5(6)7(9)11‐12/h1‐4H InChIKey = BVOITXUNGDUXRW‐UHFFFAOYSA‐N (reagent used in …
Number of citations: 0 onlinelibrary.wiley.com
AV Lebedev, II Koukhareva, T Beck… - … and Nucleic Acids, 2001 - Taylor & Francis
We report a synthetic procedure for conversion of oligonucleotides to their 5′-triphosphate derivatives with moderate yield. The oligonucleotides were synthesized on solid support …
Number of citations: 37 www.tandfonline.com
OV Sizova, SD Mal'tsev, VN Shibaev - Russian Journal of Bioorganic …, 2003 - Springer
An improved method for the synthesis of dolichyl H-phosphonate was developed using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite) as a reagent. Dolichyl …
Number of citations: 3 link.springer.com
T Holletz, U Möller, A Knaf… - Liebigs Annalen Der …, 1993 - Wiley Online Library
The synthesis of 4(5)‐(bromomethyl)fluorescein, which can be used as its 3′,6′‐dibenzoyl derivative 7 for the labelling of nucleosides is described. Pyrimidine nucleosides such as 3…
OV Sizova, SD Mal'tsev, VN Shibaev - Bioorganicheskaia Khimiia, 2003 - europepmc.org
An improved method for the synthesis of dolichyl H-phosphonate was developed using 2-chloro-4H-1, 3, 2-benzodioxaphosphorin-4-one (salicyl chlorophosphite) as a reagent. Dolichyl …
Number of citations: 1 europepmc.org
G Wang, N Boyle, F Chen, V Rajappan… - Journal of medicinal …, 2004 - ACS Publications
In search of active nucleoside 5‘-triphosphate mimics, we have synthesized a series of AZT triphosphate mimics (AZT P3Ms) and evaluated their inhibitory effects on HIV-1 reverse …
Number of citations: 81 pubs.acs.org

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